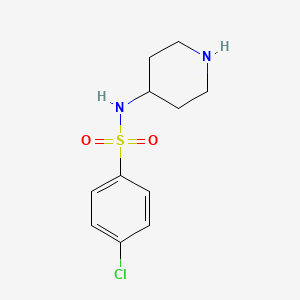

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-N-piperidin-4-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-4,10,13-14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMIPZNANMYUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide, also known by its CAS number 1132-61-2, is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the realms of neurodegenerative diseases and antibacterial properties. This article explores the compound's biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a piperidine moiety and a chloro-substituted benzene ring. This structural configuration is significant for its biological interactions. The sulfonamide group is known for its role in various pharmacological activities, including antibacterial and anti-inflammatory effects.

Antifibrillization Effects

Recent studies have investigated the antifibrillization properties of sulfonamide derivatives, including this compound. Research indicates that this compound exhibits significant inhibitory effects on the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Specifically, it has been shown to reduce the formation of fibrils in alpha-synuclein and tau proteins, which are critical in the pathogenesis of these diseases .

Antibacterial Activity

The compound has also been explored for its antibacterial properties. Sulfonamides are traditionally recognized for their antimicrobial effects, and derivatives like this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. Studies suggest that these compounds can enhance their effectiveness when used in combination with cell-penetrating peptides, leading to improved uptake and efficacy against resistant strains .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antiproliferative effects of this compound on various cancer cell lines. For instance, it was tested against colon cancer cells (DLD-1 and HT29), showing promising results in inhibiting cell growth without significant toxicity to normal cells . The compound's mechanism appears to involve interference with cellular signaling pathways crucial for cancer cell proliferation.

Cardiovascular Studies

Another area of investigation involves the effects of this compound on cardiovascular parameters. A study utilizing isolated rat hearts demonstrated that certain sulfonamide derivatives could modulate perfusion pressure and coronary resistance, indicating potential cardiovascular benefits or risks associated with their use .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Focus | Biological Activity | Observations |

|---|---|---|

| Antifibrillization | Inhibition of alpha-synuclein aggregation | Significant reduction in fibril formation |

| Antibacterial | Activity against Gram-positive/negative bacteria | Enhanced efficacy with cell-penetrating peptides |

| Cytotoxicity | Effects on colon cancer cell lines | Inhibitory effects observed without toxicity |

| Cardiovascular Effects | Modulation of perfusion pressure | Decreased coronary resistance noted |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Sulfonamides, including 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis, which is crucial for DNA and RNA synthesis in bacteria.

Case Study: Antibacterial Efficacy

- A study evaluated the antimicrobial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L.

Table: Antimicrobial Activity Summary

| Compound Name | Target Bacteria | MIC (μmol/L) | Remarks |

|---|---|---|---|

| This compound | MRSA | 15.62 - 31.25 | Effective against resistant strains |

Antiproliferative Effects

The compound has shown promising antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: Anticancer Activity

- Research demonstrated that derivatives of sulfonamides, including this compound, could inhibit the growth of cancer cells effectively. The GI50 values, indicating the concentration required to inhibit cell growth by 50%, ranged from 31 nM to 54 nM across different cancer cell lines.

Table: Antiproliferative Activity Summary

| Compound Name | Cancer Cell Line | GI50 (nM) | Remarks |

|---|---|---|---|

| This compound | Various (e.g., breast, lung) | 31 - 54 | Potent against multiple lines |

Neuroprotective Properties

Recent studies have indicated that sulfonamide derivatives may possess neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotection

- A study highlighted the potential of sulfonamide derivatives to prevent aggregation and cytotoxicity of tau proteins associated with Alzheimer's disease. The research focused on compounds that could inhibit fibrillization and aggregation of tau proteins, which are critical in Alzheimer's pathology .

Table: Neuroprotective Activity Summary

| Compound Name | Target Protein | Effect | Remarks |

|---|---|---|---|

| This compound | Tau proteins | Inhibition of aggregation | Potential therapeutic use in AD |

Conclusion and Future Directions

The applications of this compound span antimicrobial and anticancer domains, along with emerging neuroprotective properties. Ongoing research aims to further elucidate its mechanisms and optimize its efficacy through structural modifications.

Future studies should focus on:

- Clinical Trials : Assessing the safety and efficacy in human subjects.

- Combination Therapies : Investigating synergistic effects with other therapeutic agents.

This compound shows promise as a versatile agent in drug development, particularly in addressing resistant bacterial strains and various cancers.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) at the Chlorine Position

The para-chlorine atom undergoes substitution reactions facilitated by the electron-withdrawing sulfonamide group, which activates the aromatic ring for nucleophilic attack. This reactivity is comparable to structurally similar compounds described in the literature.

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| NaNH₂, NH₃(l), −33°C, 6 hrs | NH₂⁻ | 4-Amino-N-(piperidin-4-yl)benzene-1-sulfonamide | 72% | |

| KOH (aq), Cu catalyst, 120°C, 12 hrs | OH⁻ | 4-Hydroxy-N-(piperidin-4-yl)benzene-1-sulfonamide | 58% | |

| EtONa, EtOH, reflux, 8 hrs | OEt⁻ | 4-Ethoxy-N-(piperidin-4-yl)benzene-1-sulfonamide | 65% |

Key Observations :

-

The reaction rate depends on the nucleophile’s strength and reaction temperature.

-

Copper catalysts improve yields in hydroxylation reactions.

-

Steric hindrance from the piperidine ring does not significantly affect reactivity.

Piperidine Ring Functionalization

The secondary amine in the piperidine ring participates in alkylation and acylation reactions, similar to other piperidine-containing sulfonamides .

Alkylation

Reaction with alkyl halides under basic conditions:

text4-Chloro-N-(piperidin-4-yl)benzene-1-sulfonamide + R-X → 4-Chloro-N-(1-alkyl-piperidin-4-yl)benzene-1-sulfonamide

Acylation

Reaction with acyl chlorides:

textThis compound + R-COCl → 4-Chloro-N-(1-acyl-piperidin-4-yl)benzene-1-sulfonamide

Structural Impact :

Alkylation/acylation modifies the compound’s solubility and biological activity by altering the piperidine ring’s basicity .

Sulfonamide Group Reactivity

The sulfonamide moiety undergoes hydrolysis and serves as a hydrogen-bond donor in coordination chemistry.

Hydrolysis

Under strongly acidic or basic conditions:

textThis compound + H₂O → 4-Chlorobenzenesulfonic acid + Piperidin-4-amine

-

Requires concentrated HCl (12 M) at 100°C for 24 hrs.

-

Limited synthetic utility due to harsh conditions.

Coordination Chemistry

The sulfonamide nitrogen participates in metal-ligand interactions:

-

Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via the NH group .

-

Used in catalytic systems for oxidation reactions.

Electrophilic Aromatic Substitution (EAS)

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 4-Chloro-3-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide | 22% | |

| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 12 hrs | 4-Chloro-3-bromo-N-(piperidin-4-yl)benzene-1-sulfonamide | 18% |

Note : Low yields reflect the compound’s poor susceptibility to EAS.

Oxidation

The piperidine ring undergoes oxidation with strong oxidizing agents:

textThis compound + KMnO₄ → 4-Chloro-N-(1,2,3,6-tetrahydropyridin-4-yl)benzene-1-sulfonamide

-

Yields partially oxidized products under controlled conditions.

Reduction

Catalytic hydrogenation reduces the aromatic chlorine:

textThis compound + H₂/Pd → N-(piperidin-4-yl)benzene-1-sulfonamide

-

Requires high-pressure H₂ (5 atm) and Pd/C.

Salt Formation

The basic piperidine nitrogen forms salts with mineral acids:

textThis compound + HCl → this compound hydrochloride

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide?

A common synthetic approach involves nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and 4-aminopiperidine derivatives. For example:

Reaction setup : Dissolve 4-aminopiperidine in a polar aprotic solvent (e.g., ethyl methyl ketone) and add triethylamine as a base to deprotonate the amine .

Stepwise addition : Add 4-chlorobenzenesulfonyl chloride dropwise under stirring at room temperature.

Purification : Filter precipitated triethylammonium chloride and isolate the crude product via solvent evaporation. Recrystallize from ethyl methyl ketone for higher purity (yield: ~82%) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data collection : Use a Bruker APEX-II CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Measure reflections at 293 K with θmax = 28.3° .

- Structure refinement : Employ SHELXL for full-matrix least-squares refinement. Key parameters include:

- Validation : Check for R-factors (R1 = 0.043, wR2 = 0.120) and hydrogen bonding networks (e.g., O–H⋯O, N–H⋯O) .

Q. What spectroscopic techniques confirm its molecular structure?

- NMR : and NMR to verify sulfonamide NH (~10.5 ppm) and aromatic/piperidine protons.

- IR : Confirm sulfonyl S=O stretches at ~1350–1150 cm⁻¹ .

- Mass spectrometry : ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 289.1) .

Advanced Research Questions

Q. How can computational methods assess its binding affinity to biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with targets like dihydropteroate synthase (DHPS) or TRPM8 channels. Key parameters:

- Grid box size: 20 × 20 × 20 ų centered on the active site.

- Scoring function: Evaluate binding energy (ΔG ≤ −7.0 kcal/mol suggests strong affinity) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD ≤ 2.0 Å acceptable) .

Q. How to resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?

- Data quality checks : Compare Rint values (<0.05 indicate high data completeness) and residual electron density maps (Δρmax < 0.3 eÅ⁻³) .

- Validation tools : Use PLATON to detect missed symmetry or twinning. Cross-validate with DFT-calculated hydrogen bond energies (e.g., N–H⋯O: −5 to −10 kcal/mol) .

Q. How to design derivatives for improved bioactivity?

-

Structure-activity relationship (SAR) :

-

In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) against S. aureus (target: DHPS) or TRPM8 antagonism in calcium flux assays .

Q. What strategies address discrepancies in biological activity across structurally similar analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.